molecular formula C10H10ClF3 B13089224 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

Cat. No.: B13089224
M. Wt: 222.63 g/mol
InChI Key: RQZLYAGTUOUCHP-UHFFFAOYSA-N
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Description

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloropropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-(trifluoromethyl)benzene with 1-chloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Alcohols: Formed from nucleophilic substitution.

    Ketones/Carboxylic Acids: Resulting from oxidation.

    Difluoromethyl Derivatives: Produced through reduction.

Scientific Research Applications

Chemical Properties and Safety Profile

Chemical Identification:

  • CAS Number: 98-56-6
  • Molecular Formula: C7H4ClF3

Safety Considerations:
The compound has been evaluated for potential health risks, indicating low phytochemical reactivity and being exempt from the definition of volatile organic compounds (VOCs) due to its negligible contribution to ozone formation . However, exposure assessments have shown that workers may encounter this chemical in various industrial settings, necessitating monitoring and safety protocols .

Industrial Applications

  • Solvent Use:
    • PCBTF is widely utilized as a solvent in various formulations, including coatings, inks, and cleaning agents. It is particularly effective in solvent-based fabric stain removers, shoe care products, and aerosol rust inhibitors .
    • Table 1: Industrial Uses of PCBTF
    Application TypeSpecific Uses
    CoatingsPaints, varnishes, and surface finishes
    Cleaning AgentsSolvent-based cleaners for automotive and industrial applications
    Consumer ProductsStain removers, shoe care products
    Aerosol ProductsRust inhibitors
  • Chemical Intermediate:
    • PCBTF serves as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the chemical reactivity of derivatives formed from it .
  • Automotive Industry:
    • In the automotive sector, PCBTF is used in thinners and cleaning solvents for vehicle maintenance and repair operations. Its effectiveness in removing grease and grime makes it a preferred choice among professionals .

Research Applications

Recent studies have highlighted the importance of PCBTF in scientific research:

  • Toxicology Studies:
    • PCBTF has been nominated for toxicity studies due to its increasing use in industries. Research indicates that it has low toxicity levels but requires further investigation to understand long-term exposure effects .
  • Environmental Impact Assessments:
    • The compound's classification as an exempt VOC allows researchers to study its environmental behavior without the complications associated with more reactive solvents. Studies have shown that PCBTF does not significantly contribute to tropospheric ozone formation, making it a safer alternative in many applications .

Case Studies

Case Study 1: Exposure Assessment in Workplaces
A comprehensive assessment was conducted in U.S. workplaces to evaluate exposure levels to PCBTF during manual cleaning operations. The study found that personal exposure measurements ranged from 0.1 to 12.2 ppm, indicating variable exposure levels depending on the application method used .

Case Study 2: Regulatory Evaluation
The Australian Industrial Chemicals Introduction Scheme (AICIS) evaluated PCBTF for potential health risks associated with its industrial uses. The evaluation concluded that while there are no specific controls for PCBTF, its usage patterns suggest a need for ongoing monitoring due to potential occupational exposure risks .

Mechanism of Action

The mechanism of action of 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

    1-(1-Chloropropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)benzene: Lacks the 1-chloropropyl group, affecting its reactivity and applications.

Uniqueness: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the 1-chloropropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.

Biological Activity

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene, also known as PCBTF (p-Chlorobenzotrifluoride), is an organic compound with a molecular formula of C₇H₄ClF₃. It has garnered attention due to its potential biological activities and applications in various industrial sectors, including solvents and coatings. This article presents a comprehensive overview of the biological activity associated with this compound, including toxicity studies, potential pharmacological effects, and environmental impacts.

  • Molecular Formula : C₇H₄ClF₃
  • Molecular Weight : 174.56 g/mol
  • Structure : The compound features a chloropropyl group and a trifluoromethyl group attached to a benzene ring, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its toxicity and potential therapeutic effects.

Toxicity Studies

  • Acute Toxicity : Studies indicate that PCBTF exhibits low acute toxicity through oral and inhalation routes. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed in rodent models .
  • Chronic Toxicity : Long-term exposure studies have shown that PCBTF can lead to neoplastic lesions in multiple organs in both rats and mice. Specific findings include:
    • Liver tumors in mice.
    • Neoplastic lesions in the adrenal gland and thyroid gland in rats .
  • Genotoxicity : Limited studies suggest that PCBTF may not be genotoxic; however, some positive results were noted in specific assays, warranting further investigation .

Pharmacological Potential

While direct pharmacological studies on this compound are scarce, compounds with similar structures often exhibit significant biological properties:

  • Antibacterial Activity : Compounds containing chlorinated aromatic rings have been associated with antibacterial properties due to their ability to disrupt bacterial cell membranes.
  • Anticancer Activity : Nitro-substituted derivatives of similar structures have demonstrated anticancer effects, suggesting that PCBTF might possess similar activities .

Environmental Impact

PCBTF has been detected in groundwater and surface water samples, raising concerns about its environmental persistence and potential health risks associated with exposure through drinking water . Its estimated half-life in the atmosphere is approximately 67 days, indicating significant environmental stability .

Occupational Exposure Assessment

A case study conducted in vehicle manufacturing plants assessed the occupational exposure levels of workers handling PCBTF. Measurements indicated that exposure concentrations were generally below 10 ppm, with occasional peaks reaching up to 12.2 ppm during specific tasks . This study highlights the importance of monitoring exposure levels to mitigate health risks.

Risk Characterization

The European Chemical Agency has identified PCBTF as a contaminant of emerging concern due to its widespread use and potential health effects. Risk assessments have focused on its carcinogenic potential and the need for further evaluation of human health impacts .

Summary Table of Biological Activity Findings

Study TypeFindings
Acute ToxicityNOAEL of 50 mg/kg; low acute toxicity
Chronic ToxicityNeoplastic lesions in liver (mice), adrenal gland (rats)
GenotoxicityLimited evidence; some positive results noted
Antibacterial ActivityPotential disruption of bacterial membranes
Anticancer ActivitySimilar structures show promise; further investigation needed

Properties

Molecular Formula

C10H10ClF3

Molecular Weight

222.63 g/mol

IUPAC Name

1-(1-chloropropyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3

InChI Key

RQZLYAGTUOUCHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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